2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Overview
Description
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the class of oxazines, which are oxygen and nitrogen-containing heterocycles. The structure of this compound includes a pyridine ring fused with a 1,4-oxazine ring, and it is further characterized by the presence of two methyl groups at the second position of the oxazine ring.
Synthesis Analysis
The synthesis of related pyrido[2,3-b][1,4]oxazin-2-ones has been reported to proceed via a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines using cesium carbonate in refluxing acetonitrile . This method features a Smiles rearrangement followed by cyclization. Similarly, pyrido[2,1-b][1,3]oxazines have been synthesized through a three-component reaction involving 3-substituted pyridines, dimethyl acetylenedicarboxylate, and α-halo ketones, leading to regioselective and diastereoselective products . Although these methods do not directly describe the synthesis of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, they provide insight into the potential synthetic routes that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can be complex, as seen in the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate, which features a dimeric structure with a row of five fused rings . While this does not directly describe the target molecule, it highlights the potential for complex ring systems and coordination in related heterocyclic compounds.
Chemical Reactions Analysis
The chemical reactivity of the oxazine derivatives has been explored in various studies. For instance, regioselective anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives has been achieved to provide α-monofluorinated products . This indicates that the oxazine ring can undergo selective functionalization. Additionally, one-pot synthesis methods have been developed for hexahydro derivatives of pyrido[3,2-b][1,4]oxazine, which involve electrophilic interactions leading to bicyclic heterocycles . These reactions suggest that the oxazine ring can participate in various chemical transformations, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one and its derivatives are not directly reported in the provided papers. However, the synthesis and structural analyses of related compounds suggest that these oxazine derivatives are likely to exhibit interesting physicochemical characteristics, such as crystallinity, solubility, and potential for intermolecular interactions, which could be inferred from the crystal structure of related compounds and the regioselective synthesis methods that yield high-purity products .
Scientific Research Applications
-
- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They play a crucial role in regulating bioavailable iron levels .
- Methods of Application : Siderophores are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . They are secreted by microbes and plants to cope with iron-limited conditions .
- Results or Outcomes : Applications of siderophores include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
-
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs)
- Application Summary : DHPMs are important heterocyclic compounds due to their excellent biological activities and have been widely utilized in pharmaceutical applications .
- Methods of Application : Various synthetic protocols for the synthesis of DHPMs have been disclosed . The first synthesis of DHPMs was reported via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
- Results or Outcomes : DHPMs exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
- HPLC Analysis
- Application Summary : High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
- Methods of Application : “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes : This method allows for the separation of “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” for analytical purposes .
- HPLC Analysis
- Application Summary : High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
- Methods of Application : “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” can be analyzed by this reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
- Results or Outcomes : This method allows for the separation of “2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one” for analytical purposes .
properties
IUPAC Name |
2,2-dimethyl-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-9(2)8(12)11-7-6(13-9)4-3-5-10-7/h3-5H,1-2H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLNXUUGRSBBBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174257 | |
Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
CAS RN |
20348-21-4 | |
Record name | 2,2-Dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20348-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.760 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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